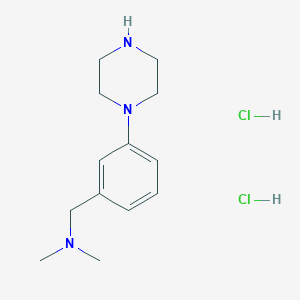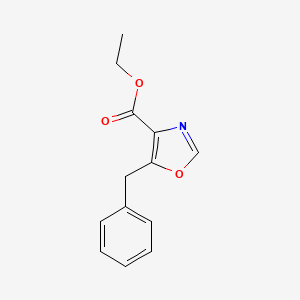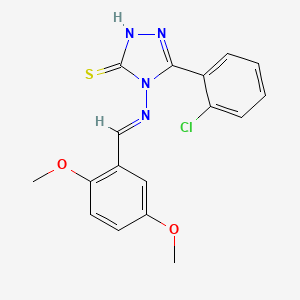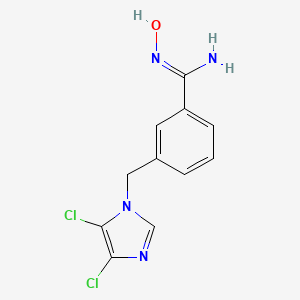
(E)-1,4-dimorpholinobut-2-ene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,4-dimorpholinobut-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes two morpholine rings attached to a butene backbone with two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,4-dimorpholinobut-2-ene-1,4-dione typically involves the reaction of morpholine with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the morpholine attacks the carbonyl carbon of the maleic anhydride, followed by cyclization and dehydration to form the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall efficiency and yield of the process. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(E)-1,4-dimorpholinobut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-1,4-dimorpholinobut-2-ene-1,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of high-performance materials.
作用機序
The mechanism of action of (E)-1,4-dimorpholinobut-2-ene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
(E)-1,4-dioxobut-2-ene-1,4-dione: Similar structure but lacks the morpholine rings.
(E)-1,4-dimorpholinobut-2-ene-1,4-diol: Similar structure but with hydroxyl groups instead of ketone groups.
Uniqueness
(E)-1,4-dimorpholinobut-2-ene-1,4-dione is unique due to the presence of both morpholine rings and ketone groups in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
5602-34-6 |
|---|---|
分子式 |
C12H18N2O4 |
分子量 |
254.28 g/mol |
IUPAC名 |
(E)-1,4-dimorpholin-4-ylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C12H18N2O4/c15-11(13-3-7-17-8-4-13)1-2-12(16)14-5-9-18-10-6-14/h1-2H,3-10H2/b2-1+ |
InChIキー |
VSUHONUTONSYIV-OWOJBTEDSA-N |
異性体SMILES |
C1COCCN1C(=O)/C=C/C(=O)N2CCOCC2 |
正規SMILES |
C1COCCN1C(=O)C=CC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12047164.png)

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)


![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)






